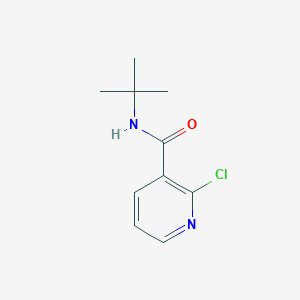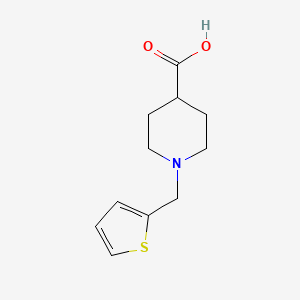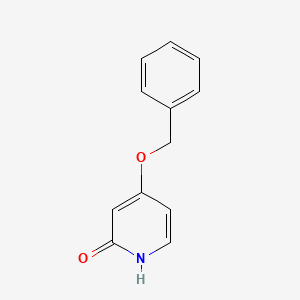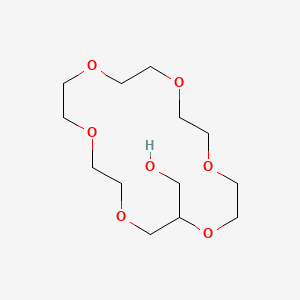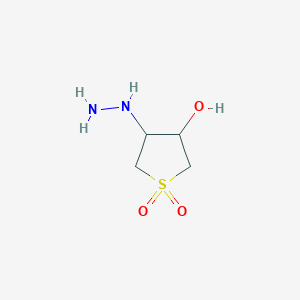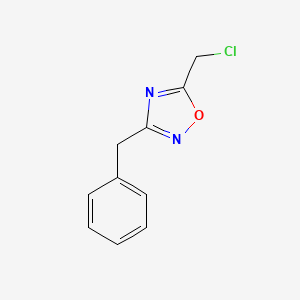
3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole is a chemical compound with the empirical formula C10H9ClN2O . It has a molecular weight of 208.64 . It is typically used in laboratory settings .
Molecular Structure Analysis
The SMILES string of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole is ClCC1=NC(CC2=CC=CC=C2)=NO1 . This provides a textual representation of the compound’s structure.Applications De Recherche Scientifique
- Field: Medicinal Chemistry
- Application: Oxazolidin-2-Ones, a class of compounds similar to the one you mentioned, have been used as antibacterial agents . Linezolid, an oxazolidin-2-one based drug, has been introduced in the pharmaceutical market .
- Method: These compounds are prepared by chemical synthesis via diverse synthetic routes .
- Results: Linezolid and other oxazolidin-2-one antibacterial agents have shown efficacy against disease-causing microbes that have become resistant to antibiotic drug therapy .
- Field: Medicinal Chemistry
- Application: A compound with a similar structure, (3-Benzyl-5-hydroxyphenyl)carbamate, has been discovered as a new antitubercular agent .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound showed potent in vitro and in vivo efficacy .
Antibacterial Activity
Antitubercular Agents
- Field: Organic Chemistry
- Application: 3-Benzyl-5-(chloromethyl)oxazolidin-2-one is a chemical compound used in the synthesis of various organic compounds .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound is used as a building block in the synthesis of various organic compounds .
- Field: Medicinal Chemistry
- Application: Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Pyrazole derivatives have been found to have several potential applications, leading to a rise in the significance of designing novel pyrazoles .
Chemical Synthesis
Pyrazole Derivatives
- Field: Organic Chemistry
- Application: 3-Benzyl-5-(chloromethyl)oxazolidin-2-one is a chemical compound used in the synthesis of various organic compounds .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound is used as a building block in the synthesis of various organic compounds .
- Field: Medicinal Chemistry
- Application: Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Pyrazole derivatives have been found to have several potential applications, leading to a rise in the significance of designing novel pyrazoles .
Chemical Synthesis
Pyrazole Derivatives
Safety And Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUERNNLQCZMFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429006 | |
| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
51802-77-8 | |
| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

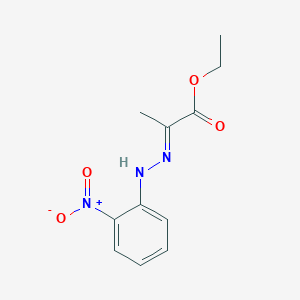

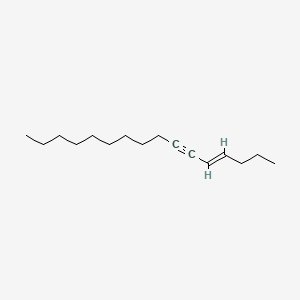
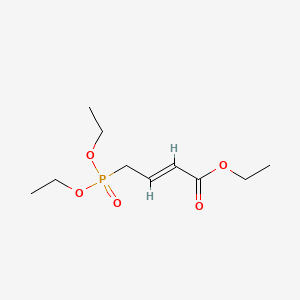
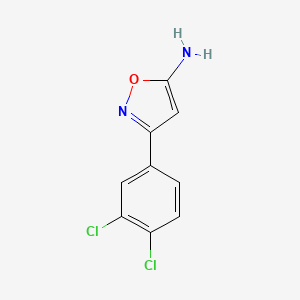
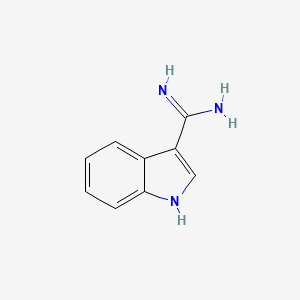

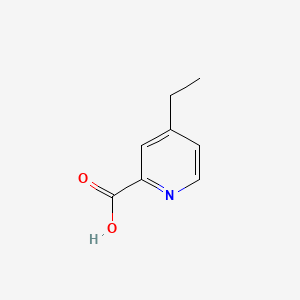
![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)
